molecular formula C13H21NO3 B6218807 tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate CAS No. 2751615-59-3

tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate

Cat. No.: B6218807
CAS No.: 2751615-59-3
M. Wt: 239.3
InChI Key:
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Description

Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, an ethyl group, and an ethynyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, followed by the introduction of the ethyl and ethynyl groups. The tert-butyl group is often introduced through a tert-butyl esterification reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce ethyl-substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-ethyl-3-hydroxymorpholine-4-carboxylate
  • Tert-butyl 3-ethyl-3-methylmorpholine-4-carboxylate
  • Tert-butyl 3-ethyl-3-aminomorpholine-4-carboxylate

Uniqueness

Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl group and the morpholine ring further enhances its stability and selectivity in various reactions, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate involves the reaction of 3-ethyl-3-ethynylmorpholine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting tert-butyl ester is then purified and characterized.", "Starting Materials": [ "3-ethyl-3-ethynylmorpholine-4-carboxylic acid", "tert-butyl alcohol", "thionyl chloride or phosphorus pentoxide" ], "Reaction": [ "Step 1: Add 3-ethyl-3-ethynylmorpholine-4-carboxylic acid to a reaction flask.", "Step 2: Add a dehydrating agent such as thionyl chloride or phosphorus pentoxide to the reaction flask.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add tert-butyl alcohol to the reaction mixture.", "Step 6: Heat the reaction mixture to reflux for several hours.", "Step 7: Allow the reaction mixture to cool to room temperature.", "Step 8: Purify the resulting tert-butyl ester by column chromatography or recrystallization.", "Step 9: Characterize the purified product using spectroscopic techniques such as NMR and IR." ] }

CAS No.

2751615-59-3

Molecular Formula

C13H21NO3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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